(S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one
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Overview
Description
Scientific Research Applications
Synthesis and Chemical Properties
Several studies have focused on the synthesis and structural analysis of diazaspiro compounds and their derivatives, highlighting their relevance in medicinal chemistry and organic synthesis. For instance, compounds structurally related to (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one have been synthesized for antihypertensive screening, demonstrating their potential as alpha-adrenergic blockers with varying degrees of selectivity towards alpha 1- and alpha 2-adrenoceptors (Clark et al., 1983). Additionally, regioselective synthesis of diazaspiro and tetrazaspiro derivatives has been achieved, further expanding the chemical versatility and applicability of these compounds in creating novel molecular architectures (Farag et al., 2008).
Pharmacological Applications
Research has also delved into the pharmacological implications of diazaspiro derivatives. For example, certain 1-oxa-3,8-diazaspiro[4.5]decan-2-one derivatives were found to exhibit potent inhibitory effects on neuronal Na+ and Ca2+ movement, showing significant antiamnesic activity in experimental models. This highlights their potential for treating cognitive disorders and protecting against brain edema and memory deficits (Tóth et al., 1997). Similarly, compounds with a diazaspiro[4.5]decane structure have demonstrated high potency as soluble epoxide hydrolase inhibitors, offering promising avenues for the treatment of chronic kidney diseases (Kato et al., 2014).
Advanced Synthesis Techniques
Innovative synthetic approaches have been employed to construct oxaspiro skeletons, pivotal for the development of novel therapeutic agents and materials. The Nicholas reaction, for instance, has been utilized to efficiently generate 1-oxaspiro[4.4]nonane and related structures, demonstrating the versatility of this methodology in accessing complex spirocyclic frameworks (Mukai et al., 2002).
Mechanism of Action
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its mode of action. Based on its structural features, it’s plausible that the compound could interact with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, or van der waals forces .
Biochemical Pathways
The specific biochemical pathways affected by (S)-6-Methyl-2-oxa-5,8-diazaspiro[3Given the compound’s structure, it’s possible that it could influence a variety of pathways, depending on its targets .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its targets in the body .
Result of Action
The molecular and cellular effects of (S)-6-Methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one’s action are currently unknown. These effects would depend on the compound’s targets and the biochemical pathways it affects .
Properties
IUPAC Name |
(6S)-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c1-5-6(10)8-2-7(9-5)3-11-4-7/h5,9H,2-4H2,1H3,(H,8,10)/t5-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHMGONXEUNBKBA-YFKPBYRVSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NCC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)NCC2(N1)COC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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